Cas no 2228628-53-1 (1-(3-ethylthiophen-2-yl)methylcyclopropan-1-ol)

1-(3-Ethylthiophen-2-yl)methylcyclopropan-1-ol is a cyclopropanol derivative featuring a thiophene substituent, offering a unique structural motif for synthetic and pharmaceutical applications. Its combination of a cyclopropane ring and a thiophene moiety enhances its utility as an intermediate in organic synthesis, particularly in the development of bioactive compounds. The ethyl group on the thiophene ring improves solubility and modulates electronic properties, while the hydroxyl group on the cyclopropane enables further functionalization. This compound is valued for its stability and versatility in constructing complex molecular architectures, making it suitable for research in medicinal chemistry and material science. Proper handling and storage under inert conditions are recommended to maintain its integrity.
1-(3-ethylthiophen-2-yl)methylcyclopropan-1-ol structure
2228628-53-1 structure
Product Name:1-(3-ethylthiophen-2-yl)methylcyclopropan-1-ol
CAS No:2228628-53-1
MF:C10H14OS
MW:182.282561779022
CID:5888895
PubChem ID:165676682
Update Time:2025-06-14

1-(3-ethylthiophen-2-yl)methylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(3-ethylthiophen-2-yl)methylcyclopropan-1-ol
    • 1-[(3-ethylthiophen-2-yl)methyl]cyclopropan-1-ol
    • EN300-1731659
    • 2228628-53-1
    • Inchi: 1S/C10H14OS/c1-2-8-3-6-12-9(8)7-10(11)4-5-10/h3,6,11H,2,4-5,7H2,1H3
    • InChI Key: DSOUJCFFAYMUKA-UHFFFAOYSA-N
    • SMILES: S1C=CC(CC)=C1CC1(CC1)O

Computed Properties

  • Exact Mass: 182.07653624g/mol
  • Monoisotopic Mass: 182.07653624g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 48.5Ų

1-(3-ethylthiophen-2-yl)methylcyclopropan-1-ol Pricemore >>

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1-(3-ethylthiophen-2-yl)methylcyclopropan-1-ol Related Literature

Additional information on 1-(3-ethylthiophen-2-yl)methylcyclopropan-1-ol

Comprehensive Overview of 1-(3-Ethylthiophen-2-yl)methylcyclopropan-1-ol (CAS No. 2228628-53-1): Properties, Applications, and Industry Insights

1-(3-Ethylthiophen-2-yl)methylcyclopropan-1-ol (CAS No. 2228628-53-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This cyclopropane derivative, featuring a thiophene ring and hydroxyl group, exhibits promising reactivity for synthesizing bioactive molecules. Its molecular formula C11H16OS and 196.31 g/mol molecular weight make it valuable for small-molecule drug discovery, particularly in developing enzyme inhibitors and receptor modulators.

Recent studies highlight the compound's potential in fragrance chemistry, where its cyclopropanol-thiophene hybrid structure contributes to novel olfactory profiles. The 3-ethylthiophene moiety enhances lipid solubility, a critical factor for percutaneous absorption in cosmetic formulations. Researchers are exploring its derivatives for sustainable pesticide development, aligning with the global push for eco-friendly agrochemicals.

The synthesis of 1-(3-ethylthiophen-2-yl)methylcyclopropan-1-ol typically involves Grignard reactions with protected cyclopropane intermediates, followed by Pd-catalyzed cross-coupling with thiophene derivatives. Analytical characterization via LC-MS and NMR spectroscopy confirms its high purity (>98%), meeting GMP standards for preclinical studies. Stability tests indicate excellent shelf life under inert atmospheres, though storage at 2-8°C is recommended for long-term preservation.

In material science, this compound serves as a precursor for conductive polymers, with its thiophene unit enabling π-electron delocalization. The cyclopropyl alcohol group offers stereochemical control points for creating chiral catalysts used in asymmetric synthesis. These applications address growing market demands for high-performance electronic materials and green chemistry solutions.

Quality control protocols for CAS No. 2228628-53-1 emphasize HPLC purity analysis and residual solvent screening, crucial for meeting REACH compliance standards. The compound's logP value of 2.3 suggests favorable bioavailability characteristics, sparking interest in medicinal chemistry optimization projects. Current patent literature reveals its incorporation in neurological disorder treatments, particularly targeting GABA receptor subtypes.

Industrial-scale production utilizes continuous flow chemistry techniques to enhance yield and reduce waste, supporting circular economy initiatives in fine chemical manufacturing. The compound's low ecotoxicity profile makes it attractive for biodegradable formulation development, responding to consumer demand for environmentally conscious products.

Emerging applications include its use as a flavor enhancer in food technology, where its methylcyclopropanol component contributes to umami taste modulation. Researchers are investigating its potential in photodynamic therapy agents due to the thiophene ring's light-absorbing properties. These diverse applications position 1-(3-ethylthiophen-2-yl)methylcyclopropan-1-ol as a versatile building block in multidisciplinary research.

The compound's structure-activity relationships are being mapped through computational chemistry approaches, including molecular docking simulations and QSAR modeling. These studies facilitate rational drug design while minimizing animal testing, aligning with 3R principles in biomedical research. Its metabolic stability in human liver microsome assays suggests favorable pharmacokinetic properties for further development.

From a commercial perspective, 1-(3-ethylthiophen-2-yl)methylcyclopropan-1-ol represents a high-value intermediate in the custom synthesis market. Suppliers emphasize batch-to-batch consistency and regulatory documentation to support drug master files. The compound's pricing reflects its technical grade purity and specialized applications, with current market trends showing 8-10% annual growth in demand.

Future research directions focus on developing water-soluble derivatives through prodrug strategies and exploring its crystal engineering potential for co-crystal formation with active pharmaceutical ingredients. These innovations address key challenges in formulation science while expanding the compound's utility across life science applications.

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